molecular formula C26H50N4O2 B13773024 N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide CAS No. 7355-50-2

N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide

Cat. No.: B13773024
CAS No.: 7355-50-2
M. Wt: 450.7 g/mol
InChI Key: DAFBTKQYABQJAJ-VRQWBOTBSA-N
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Description

N-[(E)-dodecylideneamino]-N’-[(Z)-dodecylideneamino]oxamide is an organic compound characterized by its unique structure, which includes two dodecylideneamino groups attached to an oxamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-dodecylideneamino]-N’-[(Z)-dodecylideneamino]oxamide typically involves the condensation of dodecylamine with oxalic acid derivatives under controlled conditions. One common method includes the reaction of dodecylamine with oxalyl chloride to form the intermediate dodecylideneamino oxalyl chloride, which is then reacted with another equivalent of dodecylamine to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-dodecylideneamino]-N’-[(Z)-dodecylideneamino]oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-dodecylideneamino]-N’-[(Z)-dodecylideneamino]oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-dodecylideneamino]-N’-[(Z)-dodecylideneamino]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-dodecylideneamino]-N’-[(Z)-dodecylideneamino]oxamide is unique due to its long dodecylidene chains, which impart specific hydrophobic properties and influence its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring amphiphilic properties and specific molecular interactions .

Properties

CAS No.

7355-50-2

Molecular Formula

C26H50N4O2

Molecular Weight

450.7 g/mol

IUPAC Name

N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide

InChI

InChI=1S/C26H50N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-27-29-25(31)26(32)30-28-24-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22H2,1-2H3,(H,29,31)(H,30,32)/b27-23-,28-24+

InChI Key

DAFBTKQYABQJAJ-VRQWBOTBSA-N

Isomeric SMILES

CCCCCCCCCCC/C=N/NC(=O)C(=O)N/N=C\CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC=NNC(=O)C(=O)NN=CCCCCCCCCCCC

Origin of Product

United States

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